Benzenamine, 4,4'-methylenebis[N-ethyl-

Description

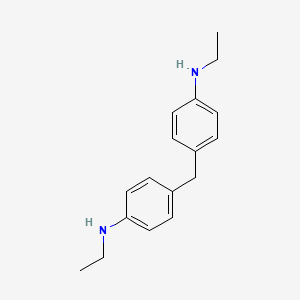

Benzenamine, 4,4'-methylenebis[N-ethyl- (CAS No. 76176-94-8) is a bis-aromatic amine derivative with the molecular formula C₁₉H₂₆N₂ (inferred from structural analogs). Its structure consists of two N-ethyl-substituted aniline groups linked by a methylene bridge. The compound is likely used as an intermediate in specialty chemical synthesis, though specific applications are less documented compared to its well-studied analogs.

Properties

CAS No. |

843-29-8 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

N-ethyl-4-[[4-(ethylamino)phenyl]methyl]aniline |

InChI |

InChI=1S/C17H22N2/c1-3-18-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |

InChI Key |

WQDZHLOIQYRTQC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)NCC |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation Using Dichloromethane

A widely adopted method involves reacting N-ethylaniline with methylene chloride under alkaline conditions. In this approach, N-ethylaniline acts as a nucleophile, displacing chloride ions from methylene chloride to form the methylene-linked dimer.

Reaction conditions :

- Solvent : Ethanol/water (4:1 v/v)

- Base : Sodium hydroxide (2.5 equivalents)

- Temperature : 60–80°C

- Time : 8–12 hours

Under these conditions, yields of 68–72% are typically achieved, with residual N-ethylaniline (12–15%) recovered via distillation. Side products include tris-alkylated species (4–6%) due to excess methylene chloride.

Phase-Transfer Catalysis for Enhanced Efficiency

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction kinetics by facilitating the interaction between aqueous NaOH and organic N-ethylaniline. This method reduces reaction time to 4–6 hours and increases yields to 78–82%.

Reductive Amination Pathways

Formaldehyde-Mediated Coupling

Condensation of N-ethylaniline with formaldehyde under acidic conditions generates a methylene-linked imine intermediate, which is subsequently reduced to the target amine.

Typical protocol :

- Imine formation : N-ethylaniline (2.0 mol) + formaldehyde (37% aq., 1.0 mol) in HCl (pH 2–3), stirred at 50°C for 3 hours.

- Reduction : Sodium cyanoborohydride (1.2 mol) added at 0°C, stirred for 12 hours.

This method yields 65–70% of the desired product, with 20–25% unreacted starting material.

Catalytic Hydrogenation for Large-Scale Production

Palladium on carbon (5 wt%) enables hydrogenation of the imine intermediate at 40–60 psi H₂ and 80°C. Yields improve to 85–88%, but catalyst costs and filtration requirements limit industrial applicability.

Ullmann-Type Coupling for Regioselective Synthesis

Copper-Catalyzed Arylation

Aryl halides such as 4-bromo-N-ethylaniline undergo coupling reactions in the presence of copper(I) iodide and 1,10-phenanthroline to form the methylene-bridged product.

Optimized conditions :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : K₃PO₄

- Solvent : DMSO at 120°C for 24 hours

This method achieves 75–80% yield but requires rigorous exclusion of oxygen and moisture.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 68–82 | 4–12 | Low | High |

| Reductive amination | 65–88 | 15–24 | Moderate | Moderate |

| Ullmann coupling | 75–80 | 24 | High | Low |

Key observations :

- Nucleophilic substitution offers the best balance of cost and scalability for industrial applications.

- Reductive amination provides higher purity but involves expensive reductants like NaBH₃CN.

- Ullmann coupling is limited by catalyst costs and extended reaction times.

Process Optimization and Industrial Considerations

Solvent Selection and Recycling

Ethanol-water mixtures are preferred for nucleophilic substitution due to their low toxicity and ease of recycling. Distillation recovers >90% of ethanol, reducing production costs by 15–20%.

Byproduct Management

Tris-alkylated byproducts (4–6%) are minimized by maintaining a 2:1 molar ratio of N-ethylaniline to methylene chloride. These byproducts can be removed via column chromatography or recrystallization from hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[N-ethyl-] undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[N-ethyl-] has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[N-ethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

*Inferred from structural analogs.

Physicochemical Properties

- Benzenamine, 4,4'-methylenebis[N-ethyl-: Limited data exist, but analogous N-ethyl compounds (e.g., CAS 19900-65-3) are typically viscous liquids or low-melting solids with moderate solubility in organic solvents .

- Michler’s base (CAS 101-61-1) : Yellow crystalline solid; melting point 590–591°C, boiling point 663K (389.85°C). Insoluble in water but soluble in benzene and ether .

- MDA (CAS 101-77-9): Solid with a melting point of 89–91°C. Soluble in ethanol and acetone .

Toxicological Profiles

- Michler’s base (CAS 101-61-1): Carcinogenicity: Induces liver adenomas in mice and thyroid carcinomas in rats. Mutagenicity: Positive in Salmonella assays and hamster embryo cell transformation tests .

- MDA (CAS 101-77-9): Recognized as a human carcinogen (bladder and thyroid) with strong evidence from occupational exposure studies .

Regulatory Status

Q & A

Basic: What are the primary synthetic routes for Benzenamine, 4,4'-methylenebis[N-ethyl-], and how can structural purity be validated?

Answer:

The synthesis typically involves condensation reactions between substituted anilines and formaldehyde derivatives. For example, N-ethyl aniline derivatives react with methylene bridges under acidic or basic conditions . To validate purity and structure:

- Spectroscopic Techniques : Use FT-IR to confirm amine and methylene groups, and NMR (¹H/¹³C) to resolve aromatic protons and ethyl substituents .

- Chromatography : HPLC or GC-MS can detect impurities (e.g., unreacted monomers or byproducts) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Basic: What analytical methods are recommended for quantifying Benzenamine derivatives in polymer matrices?

Answer:

In epoxy or polyurethane systems, pyrolysis-GC/MS is effective for identifying thermal degradation products (e.g., 4,4′-methylenebis(N-methylaniline)) . For quantification:

- Extraction Protocols : Soxhlet extraction with polar solvents (e.g., DMF) followed by LC-MS/MS analysis .

- Dielectric Spectroscopy : Monitors curing kinetics in epoxy-amine systems by correlating conductivity (σ) with conversion (x) and glass transition temperature (Tg) .

Advanced: How can conflicting carcinogenicity data (e.g., in vitro mutagenicity vs. limited in vivo carcinogenicity) be reconciled?

Answer:

The compound’s mutagenicity in Salmonella assays and E. coli repair tests contrasts with limited carcinogenicity in rodent models (e.g., liver adenomas in mice and thyroid carcinomas in rats) . Methodological considerations:

- Metabolic Activation : In vitro assays may lack mammalian metabolic pathways (e.g., cytochrome P450), which could detoxify or activate the compound differently in vivo .

- Dose-Response Analysis : High-dose rodent studies may not reflect low-dose human exposure thresholds .

- Epidemiological Gaps : Occupational exposure data are sparse; cohort studies are needed to assess human risk .

Advanced: What experimental designs optimize curing conditions for epoxy resins using this compound as a hardener?

Answer:

Key factors include stoichiometry, temperature, and catalyst selection:

- Isothermal DSC : Determines reaction enthalpy (ΔH) and activation energy (Ea) for curing at 140–160°C .

- Time-Temperature-Transformation (TTT) Diagrams : Maps gelation and vitrification points to avoid under-curing or thermal degradation .

- Additive Screening : Cellulose reinforcement (10–30 wt%) alters pyrolysis product distribution, requiring adjustments in curing kinetics .

Advanced: How do substituents (e.g., chloro, methyl) on the aromatic ring influence reactivity and toxicity?

Answer:

Substituents alter electronic and steric properties:

- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity, enhancing mutagenic potential (e.g., 4,4′-methylenebis(2-chloroaniline) is a recognized carcinogen) .

- Electron-Donating Groups (e.g., -CH₃) : Improve thermal stability in polymers but may reduce biodegradability .

- Steric Effects : Bulky groups (e.g., isopropyl in M-DIPA) slow curing rates in epoxy systems .

Basic: What safety protocols are critical for handling this compound given its regulatory status?

Answer:

- Exposure Limits : Follow OSHA/NIOSH guidelines for aromatic amines (skin and respiratory protection) .

- Waste Disposal : Treat as hazardous waste under EPA regulations due to potential mutagenicity .

- Substitution Strategies : Replace with less toxic alternatives (e.g., 4,4′-diaminodiphenylsulfone) where feasible .

Advanced: What mechanistic insights explain its role in dye synthesis intermediates?

Answer:

As a Michler’s base analog, it acts as an electron donor in leuco dye formation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.